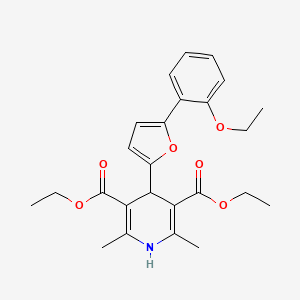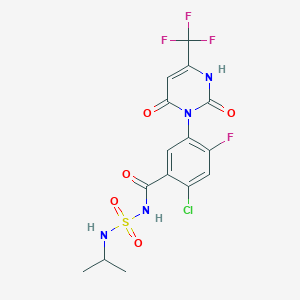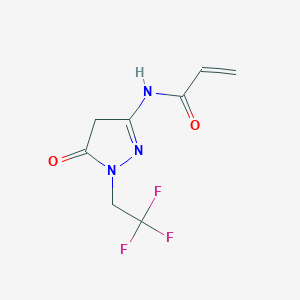
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one is a compound that features both acrylamido and trifluoroethyl groups attached to a pyrazolinone core. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one typically involves the reaction of 3-amino-2-pyrazolin-5-one with acryloyl chloride and 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The acrylamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acrylamido group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolinone ring.
Reduction: Amine derivatives.
Substitution: Substituted acrylamido derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the acrylamido group can form covalent bonds with nucleophilic sites on enzymes or receptors. This dual functionality allows the compound to modulate various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-4-one
- 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-3-one
Uniqueness
Compared to similar compounds, 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one exhibits unique reactivity due to the position of the trifluoroethyl group on the pyrazolinone ring. This positional difference influences the compound’s chemical behavior and biological activity, making it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
27204-98-4 |
|---|---|
Molekularformel |
C8H8F3N3O2 |
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
N-[5-oxo-1-(2,2,2-trifluoroethyl)-4H-pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C8H8F3N3O2/c1-2-6(15)12-5-3-7(16)14(13-5)4-8(9,10)11/h2H,1,3-4H2,(H,12,13,15) |
InChI-Schlüssel |
GANVDPNMFJGNLM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=NN(C(=O)C1)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)

![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)
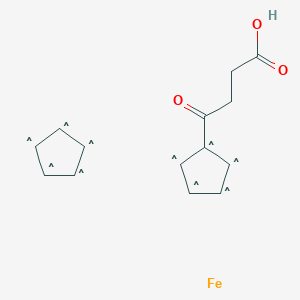

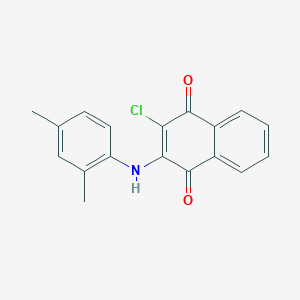
methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
